![molecular formula C9H20N2O B3012155 [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol CAS No. 1249116-36-6](/img/structure/B3012155.png)
[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol” consists of a pyrrolidine ring attached to a four-carbon chain (butyl) with an amino group at one end and a methanol group at the other. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol was synthesized and characterized in the development of a new Schiff base complex involving Zn(II) ions, indicating its potential role in coordination chemistry and complex formation (Rezaeivala, 2017).
Catalysis and Carbon Dioxide Reduction
- The compound's derivatives, such as substituted pyridiniums, were explored for their efficacy in catalyzing the electrochemical reduction of carbon dioxide to methanol, demonstrating its relevance in environmental and energy-related research (Cole et al., 2015).
Photoinduced Additions
- This compound-related compounds have been used in photoinduced additions, such as the addition of methanol to specific pyrrolidin-2-ones, highlighting its use in photochemistry and organic synthesis (Drew et al., 1999).
Organocatalysis
- Derivatives of this compound were synthesized and applied as organocatalysts in asymmetric Michael and Mannich reactions, showing its utility in developing new synthetic methodologies (Reyes-Rangel et al., 2016).
Ligands in Metal-Catalyzed Reactions
- The compound and its variants were synthesized with potential applications as ligands in metal-catalyzed reactions, indicating its significance in catalysis and organometallic chemistry (Russo et al., 2013).
DNA Binding Studies
- It was also utilized in the synthesis of pyrrolidine carbamate nucleic acids, which involved DNA binding studies, showing its application in bioorganic chemistry and nucleic acid research (Meena & Kumar, 2003).
Safety and Hazards
“[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol” is classified as dangerous according to its safety information . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities and could potentially affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can increase the three-dimensional (3d) coverage of the molecule, potentially influencing its interaction with the environment .
properties
IUPAC Name |
[1-(4-aminobutyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-1-2-6-11-7-3-4-9(11)8-12/h9,12H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGILOIRYSBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCCN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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